molecular formula C12H18NNaO4S B1663325 3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt CAS No. 82692-93-1

3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid sodium salt

Cat. No.: B1663325
CAS No.: 82692-93-1
M. Wt: 295.33 g/mol
InChI Key: IRQRBVOQGUPTLG-UHFFFAOYSA-M
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

TOOS undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TOOS has a wide range of applications in scientific research, including:

    Chemistry: Used as a chromogenic substrate in various biochemical assays to measure enzyme activity.

    Biology: Employed in diagnostic tests to detect the presence of specific biomolecules.

    Medicine: Utilized in clinical assays for monitoring blood glucose levels and other metabolic parameters.

    Industry: Applied in the production of diagnostic kits and reagents for laboratory use.

Mechanism of Action

TOOS exerts its effects through its ability to form chromogenic systems with other compounds. In the presence of 3-methyl-2-benzothiazolinone hydrazone hydrochloride, TOOS undergoes catalytic oxidation to produce free radicals, which react to form colorless compounds. These compounds further undergo disproportionation reactions to produce blue-violet quinoid compounds, which can be measured spectrophotometrically .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TOOS is unique due to its high water solubility, chemical stability, and ability to form stable chromogenic systems. These properties make it highly suitable for use in diagnostic assays and biochemical experiments .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQRBVOQGUPTLG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002847
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82692-93-1
Record name 1-Propanesulfonic acid, 3-(ethyl(3-methylphenyl)amino)-2-hydroxy-, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082692931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 3-[ethyl(3-methylphenyl)amino]-2-hydroxypropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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